

# SLC-0111 and U-104: A Unified Profile in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SX 011   |           |
| Cat. No.:            | B1663718 | Get Quote |

An important clarification for researchers and drug development professionals is that SLC-0111 and U-104 are designations for the same chemical entity.[1][2][3][4][5] This potent and selective small-molecule inhibitor targets carbonic anhydrase IX (CAIX) and XII (CAXII), enzymes that are highly expressed in many solid tumors and are associated with poor prognosis.[6] This guide provides a consolidated overview of its mechanism of action, preclinical efficacy across various cancer models, and the experimental protocols utilized in its evaluation.

### **Mechanism of Action**

SLC-0111/U-104 is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of the enzymatic activity of CAIX and CAXII.[7][8] These enzymes play a crucial role in regulating pH in the tumor microenvironment.[1][3] Under hypoxic conditions, common in solid tumors, cancer cells upregulate CAIX to maintain a neutral intracellular pH (pHi) by converting carbon dioxide and water to bicarbonate and protons. The excess protons are extruded, leading to extracellular acidosis, which promotes tumor invasion and metastasis.[1][3]

By inhibiting CAIX, SLC-0111/U-104 disrupts this pH regulation, leading to a decrease in intracellular pH and an increase in intracellular acidification.[1] This intracellular acidosis can, in turn, reduce cancer cell growth, induce apoptosis, and decrease cell migration.[1][9]





Click to download full resolution via product page

Mechanism of action of SLC-0111/U-104.





## **Preclinical Efficacy**

The antitumor effects of SLC-0111/U-104 have been demonstrated in a variety of preclinical cancer models, both in vitro and in vivo.

### **In Vitro Studies**

SLC-0111/U-104 has shown efficacy in reducing cell viability, inhibiting migration, and inducing apoptosis in various cancer cell lines.



| Parameter            | Cancer<br>Type     | Cell Line                    | Condition             | Concentra<br>tion | Effect                               | Reference |
|----------------------|--------------------|------------------------------|-----------------------|-------------------|--------------------------------------|-----------|
| Ki                   | -                  | CAIX                         | -                     | 45.1 nM           | Inhibition<br>constant               | [2][4]    |
| Ki                   | -                  | CAXII                        | -                     | 4.5 nM            | Inhibition<br>constant               | [2][4]    |
| Cell<br>Viability    | Hepatoblas<br>toma | HUH6, HB-<br>295, HB-<br>303 | Нурохіа               | 100 μΜ            | Decreased viability                  | [9]       |
| Cell<br>Migration    | Hepatoblas<br>toma | HUH6                         | Normoxia<br>& Hypoxia | 100 μΜ            | ~70% &<br>~40%<br>decrease           | [9]       |
| Cell<br>Migration    | Breast<br>Cancer   | MDA-MB-<br>231 LM2-<br>4Luc+ | -                     | <50 μΜ            | Dose-<br>dependent<br>reduction      | [2]       |
| Apoptosis            | Prostate<br>Cancer | AT-1                         | -                     | 50 μΜ             | Increased<br>apoptotic<br>cell death | [1][3]    |
| Intracellula<br>r pH | Prostate<br>Cancer | AT-1                         | Normoxia<br>& Hypoxia | 50 μΜ             | Decrease<br>of -0.09 &<br>-0.21      | [1]       |
| IC50                 | Breast<br>Cancer   | MCF7                         | -                     | 18.15<br>μg/mL    | Cytotoxicity                         | [8]       |
| IC50                 | Colon<br>Cancer    | HT-29                        | -                     | 13.53<br>μg/mL    | Cytotoxicity                         | [8]       |
| IC50                 | Prostate<br>Cancer | PC3                          | -                     | 8.71 μg/mL        | Cytotoxicity                         | [8]       |

## **In Vivo Studies**



In vivo studies using xenograft models have demonstrated the potential of SLC-0111/U-104 to inhibit tumor growth and metastasis.

| Cancer Type   | Animal Model                                                  | Treatment                | Effect                                   | Reference |
|---------------|---------------------------------------------------------------|--------------------------|------------------------------------------|-----------|
| Breast Cancer | Mice with MDA-<br>MB-231 LM2-<br>4Luc+ orthotopic<br>implants | 38 mg/kg                 | Inhibition of primary tumor growth       | [2]       |
| Breast Cancer | Mice with 4T1 experimental metastasis model                   | 19 mg/kg                 | Inhibition of<br>metastases<br>formation | [2]       |
| Breast Cancer | Balb/c mice with<br>4T1 orthotopic<br>implants                | 5 mg/mL (oral<br>gavage) | Significant delay in tumor growth        | [2]       |

## **Combination Therapy**

Preclinical evidence suggests that SLC-0111/U-104 can enhance the efficacy of conventional chemotherapeutic agents and immunotherapy.[6] For instance, it has been shown to potentiate the cytotoxic effects of dacarbazine and temozolomide in melanoma, doxorubicin in breast cancer, and 5-fluorouracil in colon cancer.[10] Furthermore, combining SLC-0111 with immune checkpoint blockade has resulted in improved efficacy in preclinical models of melanoma and breast cancer.[11]

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of SLC-0111/U-104.





Click to download full resolution via product page

A typical experimental workflow for preclinical evaluation.

## **Cell Viability and Apoptosis Assays**

- Cell Culture: Cancer cell lines (e.g., A375-M6 melanoma, MCF7 breast cancer, HCT116 colorectal cancer) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.[10] For hypoxia experiments, cells are cultured in a hypoxic chamber (e.g., 1% O2).[9]
- Treatment: Cells are treated with SLC-0111/U-104 at various concentrations (e.g., 100 μM) alone or in combination with chemotherapeutic agents for specified durations (e.g., 24, 48, or 96 hours).[10]
- Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry.[10]



 Trypan Blue Exclusion Assay: Cell viability is also assessed by staining with Trypan Blue and counting viable (unstained) and non-viable (blue) cells using a hemocytometer.[10]

## **Cell Migration Assay (Wound Healing)**

- Cell Seeding: Cells are grown to confluence in culture plates.
- Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
- Treatment and Imaging: The cells are then treated with SLC-0111/U-104 (e.g., 100 μM) or vehicle control. Images of the wound are captured at different time points (e.g., 0 and 20 hours).[9]
- Analysis: The rate of wound closure is quantified using imaging software to assess cell migration.[9]

### In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NOD/SCID or Balb/c) are typically used.
- Tumor Implantation: Cancer cells (e.g., MDA-MB-231 LM2-4Luc+ or 4T1) are implanted orthotopically into the mammary fat pad or subcutaneously.[2]
- Treatment Administration: Once tumors are established, mice are treated with SLC-0111/U-104 (e.g., 19 or 38 mg/kg) or vehicle control via routes such as oral gavage or intraperitoneal injection.[2]
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For metastatic models, bioluminescence imaging may be used.
- Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors are excised and weighed. Metastatic burden in organs like the lungs can also be assessed.[2]

#### Conclusion

The preclinical data for SLC-0111/U-104 strongly support its continued investigation as a promising anticancer agent. Its specific mechanism of targeting the tumor-associated carbonic



anhydrases IX and XII, thereby disrupting pH regulation in the hypoxic tumor microenvironment, provides a clear rationale for its use both as a monotherapy and in combination with other cancer treatments. The consistent anti-tumor effects observed across a range of in vitro and in vivo models highlight its potential to address the challenges of therapy resistance and tumor progression. Future clinical trials will be crucial in determining the therapeutic efficacy of SLC-0111/U-104 in patients with advanced solid tumors.[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 2. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Signalchem LifeScience [signalchemlifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 9. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [SLC-0111 and U-104: A Unified Profile in Preclinical Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663718#slc-0111-versus-u-104-in-preclinical-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com